molecular formula C17H16BrFN4OS B283555 N-(5-bromo-2-methoxybenzyl)-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine

N-(5-bromo-2-methoxybenzyl)-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine

Cat. No.: B283555
M. Wt: 423.3 g/mol
InChI Key: YPWLOROGWCBSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-methoxybenzyl)-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a brominated methoxybenzyl group, and a fluorobenzyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxybenzyl)-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxybenzyl)-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-(5-bromo-2-methoxybenzyl)-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxybenzyl)-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine involves its interaction with specific molecular targets and pathways. The triazole ring and the brominated methoxybenzyl group are believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-2-methoxybenzyl)-N-(4-isopropylphenyl)-N’-phenylthiourea
  • 2-bromo-5-methoxybenzyl bromide

Uniqueness

N-(5-bromo-2-methoxybenzyl)-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine is unique due to the presence of both a triazole ring and a fluorobenzyl sulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C17H16BrFN4OS

Molecular Weight

423.3 g/mol

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-3-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H16BrFN4OS/c1-24-16-7-6-14(18)8-13(16)9-21-23-11-20-22-17(23)25-10-12-4-2-3-5-15(12)19/h2-8,11,21H,9-10H2,1H3

InChI Key

YPWLOROGWCBSDO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)CNN2C=NN=C2SCC3=CC=CC=C3F

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNN2C=NN=C2SCC3=CC=CC=C3F

Origin of Product

United States

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